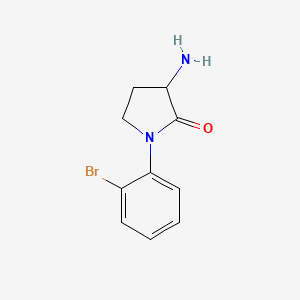

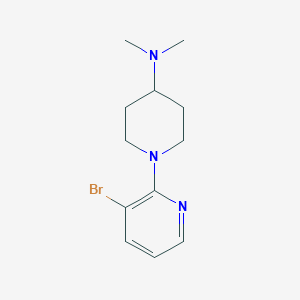

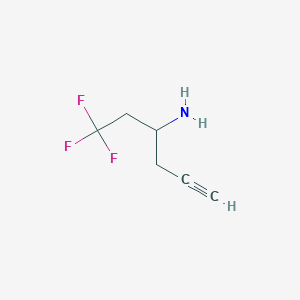

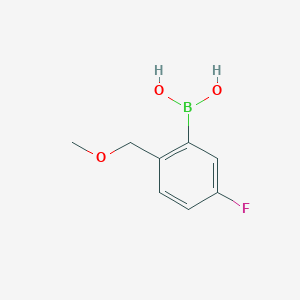

![molecular formula C10H15N5 B1399006 4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine CAS No. 1250515-64-0](/img/structure/B1399006.png)

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine

Vue d'ensemble

Description

Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are successfully synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .

Synthesis Analysis

While specific synthesis information for the compound you mentioned is not available, pyrazole compounds are generally synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, as potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .Applications De Recherche Scientifique

Cytotoxic Activity in Tumor Cell Lines

The compound has been studied for its cytotoxic properties in vitro on tumor cell lines. It showed pronounced cytotoxic activity against P815 (mastocytome murine) and Hep (carcinoma of human larynx) cell lines, with IC50 values indicating effectiveness against P815 being more pronounced than Hep. The activity depends on both the substituents linked to the aminic nitrogen and pyrazolic rings (Kodadi et al., 2007).

Synthesis of Pyrazole Derivatives

This compound is involved in the synthesis of various pyrazole derivatives. These derivatives have potential applications in various fields, including medicinal chemistry. For example, the synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid, ethyl esters is one such application, where these esters serve as precursors to chemical hybridizing agents in wheat and barley (Beck et al., 1988).

Hydrogen-Bonded Supramolecular Structures

The compound is used in the formation of hydrogen-bonded supramolecular structures. This has implications in the study of crystallography and molecular interactions, contributing to our understanding of molecular structure and bonding (Portilla et al., 2007).

Antitumor, Antifungal, and Antibacterial Pharmacophore Sites

Pyrazole derivatives synthesized from this compound have been studied for their biological activities, including antitumor, antifungal, and antibacterial effects. This highlights its role in developing potential therapeutic agents (Hafez et al., 2016).

Copolymerization Catalyst

The compound has been used in the synthesis of complexes that serve as catalysts for copolymerization of CO2 and cyclohexene oxide. This application is significant in polymer chemistry and environmental technology, offering a method to utilize CO2, a greenhouse gas, in productive chemical reactions (Matiwane et al., 2020).

Orientations Futures

Mécanisme D'action

Target of Action

Similar pyrazole-bearing compounds are known for their diverse pharmacological effects .

Mode of Action

It’s worth noting that pyrazole derivatives often interact with their targets through various mechanisms, leading to a range of biological activities .

Biochemical Pathways

Similar compounds have been shown to interact with various biochemical pathways, leading to a range of pharmacological effects .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties .

Result of Action

Similar compounds have been shown to have a range of effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

4-methyl-2-[1-(1-methylpyrazol-4-yl)ethyl]pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-7-4-13-15(10(7)11)8(2)9-5-12-14(3)6-9/h4-6,8H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWMLTCMCHUAOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C(C)C2=CN(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-pyrazol-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

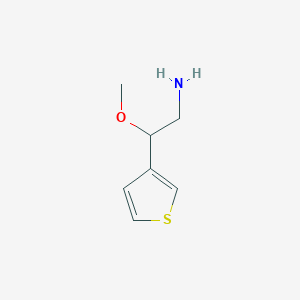

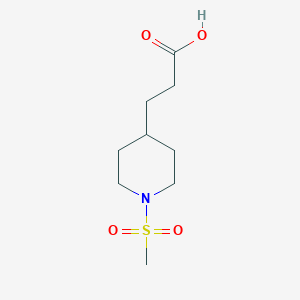

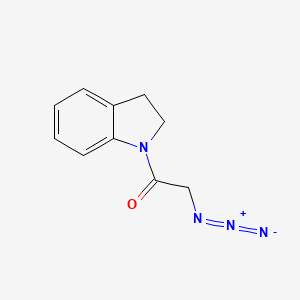

![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)